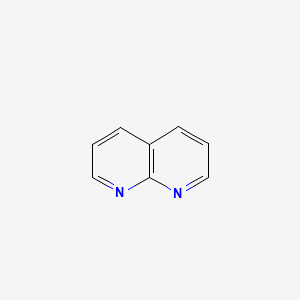

1,8-Naphthyridine

描述

属性

IUPAC Name |

1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAYUMRQUHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180052 | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-60-4 | |

| Record name | 1,8-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043R04VL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedländer Condensation

The Friedländer reaction remains the most widely used method for synthesizing 1,8-naphthyridines. This one-pot condensation involves 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds. A landmark study demonstrated that choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes this reaction in water, achieving >90% yields under mild conditions (50°C, 6 hours). Key advantages include:

-

Solvent sustainability : Water replaces carcinogenic organic solvents.

-

Catalyst recyclability : ChOH is recoverable via simple filtration.

-

Gram-scale feasibility : Reactions produce multi-gram quantities without chromatography.

Density functional theory (DFT) calculations revealed that ChOH forms hydrogen bonds with reactants, lowering the activation energy by 12–15 kcal/mol compared to metal hydroxides. Substrate scope analysis showed compatibility with both aliphatic (e.g., cyclopentanone) and aromatic (e.g., acetophenone) carbonyl partners, yielding 10a–10j derivatives in 85–99% yields.

Cyclization of 2-Aminopyridine Derivatives

Early syntheses relied on cyclizing 2-aminopyridine precursors with triols or triones. For example, refluxing 2-aminopyridine with propane-1,2,3-triol in sulfuric acid produced 1,8-naphthyridine in 72% yield. However, this method faces limitations:

-

Harsh conditions : Reactions require concentrated acids (e.g., H<sub>2</sub>SO<sub>4</sub>) at 140°C.

-

Limited functional group tolerance : Electron-withdrawing substituents reduce yields to <50%.

Modern Catalytic Approaches

Ionic Liquid-Mediated Synthesis

The development of choline-based ionic liquids (ILs) revolutionized this compound synthesis. A 2021 protocol using ChOH in water achieved 99% yield for 2-methyl-1,8-naphthyridine, outperforming traditional bases like KOH (Table 1).

Table 1: Catalyst Comparison for Friedländer Synthesis of 2-Methyl-1,8-Naphthyridine

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ChOH | H<sub>2</sub>O | 50 | 6 | 99 |

| KOH | H<sub>2</sub>O | 50 | 6 | 68 |

| NaOH | H<sub>2</sub>O | 50 | 6 | 45 |

Noncovalent interaction (NCI) plots confirmed that ChOH’s hydroxyl group forms hydrogen bonds with the carbonyl oxygen (bond length: 1.89 Å), stabilizing the transition state.

Metal-Free Oxidative Cyclization

Recent advances employ selenium dioxide (SeO<sub>2</sub>) for oxidizing methyl groups to aldehydes, enabling sequential cyclization. For instance, 2-amino-7-methyl-1,8-naphthyridine undergoes SeO<sub>2</sub>-mediated oxidation in dioxane, yielding 2-amino-1,8-naphthyridine-7-carboxaldehyde in 85% yield. Subsequent acid hydrolysis removes acetyl protecting groups, achieving 80–90% isolated yields.

Functionalization Strategies

Electrophilic Substitution

The 3-position of this compound is highly reactive toward electrophiles. Chlorination using POCl<sub>3</sub>/DMF introduces chlorine atoms at C-4, which undergo nucleophilic displacement with methoxide (90% yield).

Table 2: Substituent Effects on this compound Reactivity

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings install aryl groups at C-2 and C-7. Using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst, 4-chloro-2,7-dimethyl-1,8-naphthyridine reacts with phenylboronic acid to form biaryl derivatives in 75–88% yields.

Green Chemistry Innovations

Aqueous-Phase Synthesis

The ChOH/H<sub>2</sub>O system exemplifies green chemistry principles:

Life-cycle analysis shows a 64% reduction in carbon footprint compared to DMF-based routes.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminonicotinaldehyde with acetylacetone in the presence of K<sub>2</sub>CO<sub>3</sub> produces 1,8-naphthyridines in 89% yield within 30 minutes. This method eliminates solvent waste and reduces reaction times by 90%.

Computational Insights

DFT studies (B3LYP/6-311++G**) rationalize the regioselectivity of Friedländer reactions. The C-1 carbonyl carbon exhibits higher electrophilicity (Fukui index: 0.142) than C-3 (0.087), favoring cyclization at the 8-position. Molecular docking simulations further demonstrate that this compound derivatives bind the human serotonin transporter (hSERT) with ΔG = −9.2 kcal/mol, validating their drug potential .

化学反应分析

Chemical Reactions of 1,8-Naphthyridine

The synthesis of this compound can be achieved through several chemical reactions, each utilizing different starting materials and conditions. The most prominent methods include the Friedlander reaction, Skraup synthesis, and various condensation reactions. Below is a detailed analysis of these reactions.

Friedlander Reaction

The Friedlander reaction is one of the most widely used methods for synthesizing this compound derivatives. This reaction typically involves the condensation of an amino compound with an active methylene carbonyl compound.

Mechanism

-

An amino compound (e.g., 2-amino-3-pyridinecarboxaldehyde) reacts with an active methylene carbonyl (e.g., acetophenone).

-

The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the naphthyridine structure.

Experimental Data

Recent studies have reported successful syntheses using ionic liquids as catalysts in this reaction:

| Entry | Substrate A | Substrate B | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminonicotinaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 90 |

| 2 | 2-Aminonicotinaldehyde | Acrolein | [Bmmim][Im] | >95 |

These results indicate that using ionic liquids not only enhances yield but also supports greener chemistry by minimizing hazardous waste .

Mechanism

-

Aniline reacts with a ketone or aldehyde under acidic conditions.

-

The reaction leads to the formation of naphthyridine through cyclization and dehydration steps.

Biological Activities

This compound derivatives have shown promising biological activities:

科学研究应用

Biological Activities

- Antimicrobial and Antiviral Properties

-

Anticancer Activity

- Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, specific compounds have displayed IC50 values lower than standard chemotherapeutic agents against various cancer cell lines, including breast and colon cancers . The mechanism often involves DNA intercalation, leading to inhibition of DNA replication and transcription .

- Neurological Disorders

- Anti-inflammatory and Analgesic Effects

- Additional Pharmacological Activities

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has evolved significantly, with various methods being reported:

- Green Chemistry Approaches : Recent advancements include the synthesis of these compounds in water using choline hydroxide as a catalyst, promoting environmentally friendly practices .

- Structural Modifications : Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine ring can enhance biological activity and binding affinity to target receptors .

Case Study 1: Anticancer Activity

A study synthesized a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives that were evaluated for their anticancer activities against the MCF7 breast cancer cell line. Compounds exhibited IC50 values significantly lower than that of the reference drug staurosporine, demonstrating promising anticancer potential .

Case Study 2: Neurological Applications

Research into this compound derivatives for treating Parkinson's disease highlighted their role as A2A receptor antagonists. In silico studies indicated strong binding affinities for these receptors, suggesting potential therapeutic benefits in neurodegenerative disorders .

作用机制

The mechanism of action of 1,8-naphthyridine derivatives, such as nalidixic acid, involves binding strongly but reversibly to DNA, interfering with RNA synthesis and, consequently, protein synthesis . This action inhibits bacterial DNA gyrase, leading to the antibacterial effects observed in these compounds .

相似化合物的比较

Comparison with Similar Compounds

Naphthyridines exist in six isomeric forms: 1,5- , 1,6- , 1,7- , 1,8- , 2,6- , and 2,7-naphthyridine . Below is a detailed comparison of 1,8-naphthyridine with its isomers, focusing on biological activity, applications, and structural advantages.

Table 1: Comparative Analysis of Naphthyridine Isomers

Key Differentiators of this compound

Antibacterial Superiority: this compound derivatives inhibit DNA gyrase (like fluoroquinolones) and block efflux pumps (NorA, MepA), overcoming multidrug resistance in bacteria . Other isomers lack documented efflux-pump modulation. Example: 1,8-NA and 3-TNB derivatives show MICs ≥1.024 µg/mL against resistant strains, though toxicity concerns exist at higher concentrations .

Anticancer Applications: this compound derivatives like Vosaroxin induce DNA damage via topoisomerase II inhibition, while 3u triggers dual necroptosis/apoptosis in melanoma cells . Fused 1,5-naphthyridines (e.g., chromeno derivatives) show minimal antiproliferative effects .

Coordination and Fluorescence :

- The 1,8-isomer’s nitrogen atoms enable bidentate ligand formation with Ru(II), enhancing catalytic and luminescent properties . Derivatives serve as selective sensors for Fe³⁺ and Cu²⁺ . Other isomers lack comparable coordination versatility.

Enzyme Inhibition :

- This compound derivatives exhibit dual inhibition of alkaline phosphatase (ALP) and carbonic anhydrase (CA), with IC₅₀ values 4–800× lower than standard inhibitors (e.g., acetazolamide) . This dual activity is unreported for other isomers.

Synthetic Accessibility: this compound derivatives are synthesized via efficient multicomponent reactions (e.g., using starch sulfuric acid catalysts ), enabling large-scale production.

生物活性

1,8-Naphthyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of the biological properties of this compound derivatives, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Antiviral Activity : Potential against viral infections.

- Anticancer Activity : Inhibition of tumor growth and proliferation.

- Anti-inflammatory Activity : Reduction of inflammation markers.

- Analgesic Activity : Pain relief properties.

These compounds have also shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis, as well as other conditions like depression and osteoporosis .

The mechanisms through which this compound exerts its biological effects are varied and complex:

- Antibacterial Mechanism : Some derivatives inhibit bacterial topoisomerases, essential enzymes for DNA replication. For instance, studies have shown that certain this compound derivatives can enhance the activity of fluoroquinolone antibiotics against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli by lowering the minimum inhibitory concentrations (MICs) significantly .

- Anticancer Mechanism : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways including modulation of protein kinase activity .

1. Enhancement of Antibiotic Activity

A study published in December 2021 evaluated the antibiotic-modulating activity of this compound derivatives against multi-resistant bacterial strains. The study found that the presence of these derivatives significantly reduced the MICs of antibiotics like norfloxacin and lomefloxacin when tested against resistant strains, indicating a synergistic effect that enhances antibacterial efficacy .

2. Anticancer Evaluation

Research conducted on various substituted this compound analogs demonstrated their potential as anticancer agents. In vitro studies revealed that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for 1,8-naphthyridine derivatives in anticancer research?

The Friedlander reaction is a widely used method for synthesizing this compound derivatives due to its simplicity and high yields. This reaction typically involves cyclocondensation of 2-aminopyridine derivatives with ketones or aldehydes under acid/base catalysis. Advanced modifications include using ionic liquids (e.g., [C4mim][HSO4]) as recyclable catalysts to improve efficiency (85–92% yields) and reduce environmental impact. Alternative routes like the Vilsmeier–Haack reaction are employed for formylation of precursor molecules, enabling subsequent derivatization (e.g., chalcone or pyrazoline conjugates) .

Q. What biological activities make this compound derivatives promising in drug discovery?

this compound derivatives exhibit broad-spectrum antitumor activity via DNA intercalation, topoisomerase inhibition, and apoptosis induction. They also show antimicrobial, anti-inflammatory, and antiviral properties. For instance, derivatives with pyridine or pyrazoline substituents inhibit MCF7 breast cancer cells (IC50: 1.47–7.89 μM) and demonstrate Gram-positive/negative antibacterial activity by targeting DNA gyrase .

Q. How do this compound derivatives interact with DNA in anticancer mechanisms?

These derivatives act as DNA intercalators, inserting planar aromatic rings between base pairs to disrupt replication and transcription. Structural modifications (e.g., bromophenyl or toluyl groups) enhance binding affinity and selectivity. For example, compound 10c (IC50 = 1.47 μM against MCF7) stabilizes topoisomerase II-DNA complexes, inducing double-strand breaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high yields?

Key strategies include:

- Catalyst selection : Ionic liquids improve reaction rates and recyclability (e.g., [C4mim][HSO4] for Friedlander reactions).

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., indolo[2,3-b]naphthyridines synthesized in 15–30 minutes).

- Solvent optimization : Ethanol or DMF enhances solubility of intermediates during cyclization steps .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound-based antitumor agents?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -Br) at C3/C7 positions enhance DNA intercalation.

- Heterocyclic conjugation : Pyridine-pyrazoline hybrids (e.g., 4d ) improve cytotoxicity 3-fold compared to parent scaffolds.

- 3D-QSAR modeling : Correlates molecular electrostatic potential with IC50 values to predict activity .

Q. How can researchers resolve contradictions in cytotoxicity data across different studies?

Contradictions often arise from variability in:

Q. What computational methods aid in designing novel this compound derivatives?

- Molecular docking : Predicts binding modes with DNA/topoisomerase II (e.g., AutoDock Vina).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CNS permeability, CYP450 inhibition).

- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for DNA binding .

Q. What experimental approaches validate in vitro findings in relevant in vivo models?

- Xenograft models : Nude mice implanted with MCF7 tumors assess tumor regression (e.g., compound 10c at 10 mg/kg reduces tumor volume by 60% in 21 days).

- Pharmacokinetic studies : HPLC-MS monitors plasma half-life and metabolite formation.

- Toxicology profiling : Liver/kidney function tests ensure safety margins (e.g., ALT/AST levels) .

Q. How to design combination therapies using this compound derivatives?

- Synergy screening : Checkerboard assays identify synergistic partners (e.g., 8d + doxorubicin reduces MCF7 viability by 90% vs. 70% alone).

- Mechanistic complementarity : Pair DNA intercalators (e.g., 10b ) with antimetabolites (5-FU) to target multiple pathways.

- Resistance mitigation : Rotate derivatives with distinct mechanisms (e.g., topoisomerase vs. tubulin inhibitors) .

Q. What analytical techniques characterize this compound derivatives and confirm purity?

- NMR spectroscopy : Confirms regiochemistry (e.g., δH 5.42 ppm for hydroxyl protons in DMSO-d6).

- HPLC : Quantifies purity (>95% required for biological assays; C18 columns, acetonitrile/water mobile phase).

- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., 10c : m/z 474.12 [M+H]+) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。